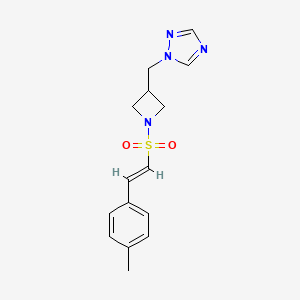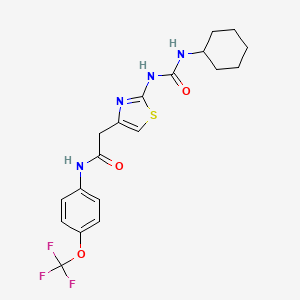
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a thiazole ring, a cyclohexylurea moiety, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Cyclohexylurea Formation: The cyclohexylurea moiety is introduced by reacting cyclohexylamine with an isocyanate or carbamoyl chloride.
Coupling Reactions: The thiazole derivative is then coupled with the cyclohexylurea intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Trifluoromethoxy Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic ring with the trifluoromethoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It can serve as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of various biomolecules in health and disease.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes by binding to their active sites or allosteric sites.
Receptor Interaction: Acting as agonists or antagonists at specific receptors, thereby modulating signal transduction pathways.
Protein-Protein Interactions: Disrupting or stabilizing protein-protein interactions that are critical for various cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)29-15-8-6-13(7-9-15)23-16(27)10-14-11-30-18(25-14)26-17(28)24-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIAWAJQPMDDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
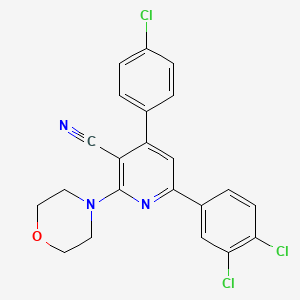
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2812407.png)
![7-Methylbenzo[d][1,2,3]thiadiazole](/img/structure/B2812408.png)
![2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2812409.png)
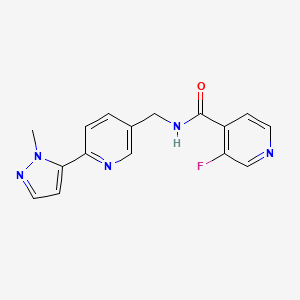
![3-(3,5-Dichlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2812415.png)
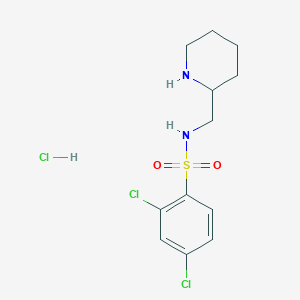
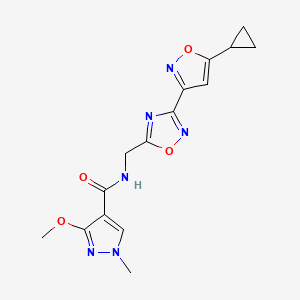
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2812419.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-methoxybenzamide](/img/structure/B2812422.png)
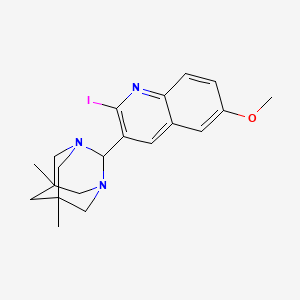
![2-(cyclopentylsulfanyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide](/img/structure/B2812425.png)
![6-cyclopropyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2812426.png)
